Cis-(3S,4R)-4-fluoroazepan-3-ol
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Overview
Description
Cis-(3S,4R)-4-fluoroazepan-3-ol is a chiral compound with a unique stereochemistry It belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-(3S,4R)-4-fluoroazepan-3-ol typically involves several steps, starting from commercially available precursors. One common method involves the use of diallylamine, which undergoes ring-closing metathesis (RCM) followed by SN2 displacement reactions. The enantioselective synthesis can be achieved using lipase-mediated resolution protocols, providing the desired enantiomer in high enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions and using efficient catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Cis-(3S,4R)-4-fluoroazepan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Cis-(3S,4R)-4-fluoroazepan-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in stereochemical studies.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein folding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which Cis-(3S,4R)-4-fluoroazepan-3-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3,4-difluoroproline: A proline analogue with minimal conformational bias.
Cis-1,2-dibromocyclopentane: A stereoisomer with similar spatial orientation of substituents.
Cis-1,2-dichloro isomer: Another diastereomer with similar conformational properties.
Uniqueness
Cis-(3S,4R)-4-fluoroazepan-3-ol is unique due to its specific stereochemistry and the presence of both a fluorine atom and a hydroxyl group
Properties
Molecular Formula |
C6H12FNO |
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Molecular Weight |
133.16 g/mol |
IUPAC Name |
(3S,4R)-4-fluoroazepan-3-ol |
InChI |
InChI=1S/C6H12FNO/c7-5-2-1-3-8-4-6(5)9/h5-6,8-9H,1-4H2/t5-,6+/m1/s1 |
InChI Key |
ITQAIPLTHRXFQD-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](CNC1)O)F |
Canonical SMILES |
C1CC(C(CNC1)O)F |
Origin of Product |
United States |
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